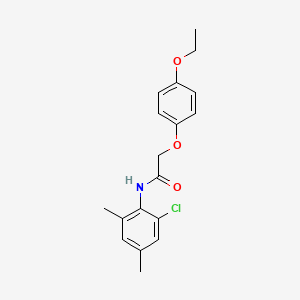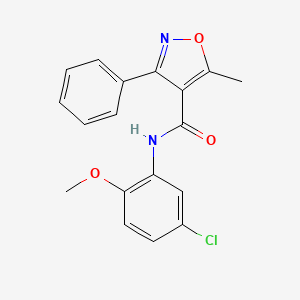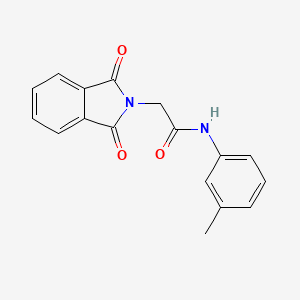![molecular formula C16H13N3O2S B5690147 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5690147.png)
3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide, also known as PBF-509, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the regulation of insulin signaling, energy homeostasis, and other physiological processes.
Mechanism of Action
PTP1B is a negative regulator of insulin signaling, and its inhibition by 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide leads to increased insulin sensitivity. This compound binds to the catalytic site of PTP1B and inhibits its activity, leading to increased insulin receptor phosphorylation and downstream signaling. This compound has also been shown to inhibit the activity of other protein tyrosine phosphatases, including SHP-2 and TCPTP, which are involved in various signaling pathways.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the inhibition of other protein tyrosine phosphatases. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.
Advantages and Limitations for Lab Experiments
3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its potency and selectivity for PTP1B, which allows for specific inhibition of this enzyme. This compound has also been shown to be effective in animal models of diabetes, obesity, and cancer, suggesting its potential as a therapeutic agent. However, this compound has limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Future Directions
There are several future directions for the study of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide. One direction is the development of more potent and selective inhibitors of PTP1B, which may have improved therapeutic potential. Another direction is the investigation of the effects of this compound on other protein tyrosine phosphatases and signaling pathways, which may reveal new therapeutic targets. Finally, the use of this compound in combination with other drugs may enhance its therapeutic effects in various diseases.
Synthesis Methods
The synthesis of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide involves several steps, starting with the reaction of 2-amino-4-methylpyridine with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 2-bromo-1-(3-methylbenzofuran-2-yl)ethanone to form the desired product. The synthesis of this compound has been reported in several publications, and the compound has been synthesized using different methods with varying yields.
Scientific Research Applications
3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. PTP1B has been shown to be a negative regulator of insulin signaling, and its inhibition by this compound has been shown to improve insulin sensitivity in animal models of diabetes and obesity. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
properties
IUPAC Name |
3-methyl-N-(pyridin-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-11-6-2-3-7-12(11)21-14(10)15(20)19-16(22)18-13-8-4-5-9-17-13/h2-9H,1H3,(H2,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCMXKUUSOQHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

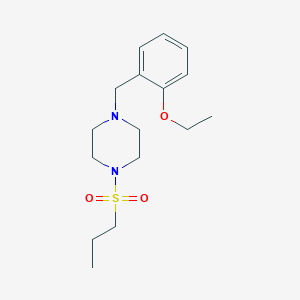
![N~1~-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}glycinamide hydrochloride](/img/structure/B5690067.png)
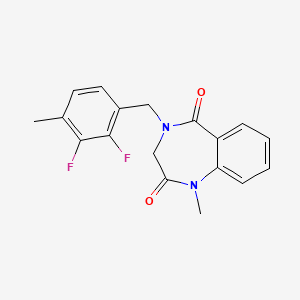
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5690077.png)
![N-[2-(5-methyl-2-furyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5690083.png)
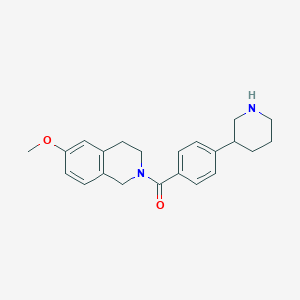
![2-(ethylamino)-N-[1-(2-thienylcarbonyl)-3-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5690095.png)
![N-methyl-N-[2-(3-methyl-3-phenyl-1-piperidinyl)-2-oxoethyl]-4-piperidinamine dihydrochloride](/img/structure/B5690105.png)
amino]pyrimidine-5-carboxylic acid](/img/structure/B5690106.png)
![[(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5690117.png)
